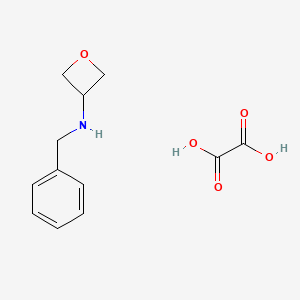

N-Benzyloxetan-3-amine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Benzyloxetan-3-amine oxalate” is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance and its CAS number is 1956341-96-0 .

Molecular Structure Analysis

The InChI code for N-Benzyloxetan-3-amine oxalate is 1S/C10H13NO.C2H2O4/c1-2-4-9 (5-3-1)6-11-10-7-12-8-10;3-1 (4)2 (5)6/h1-5,10-11H,6-8H2; (H,3,4) (H,5,6) . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.

Physical And Chemical Properties Analysis

N-Benzyloxetan-3-amine oxalate is a solid substance . It has a molecular weight of 253.25 . The compound should be stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazoles and their derivatives, which could be synthesized from precursors related to N-Benzyloxetan-3-amine oxalate, have shown significant importance in medicinal chemistry and material science. The microwave-assisted synthesis technique, compared to conventional heating, offers efficient and quick research avenues in chemistry by directly coupling microwave energy with the molecules. This method has been utilized for the synthesis of various benzoxazole derivatives due to its effectiveness and utility in producing compounds with a wide range of pharmacological properties and applications in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, which could be structurally or functionally related to N-Benzyloxetan-3-amine oxalate. These processes are crucial for the degradation of resistant amino and azo compounds used across various industries, improving the efficacy of water treatment schemes. The degradation is highly sensitive to parameters like pH, initial concentration, and treatment time, with ozone and Fenton processes being particularly reactive towards these compounds (Bhat & Gogate, 2021).

Transition Metal Oxalates as Energy Storage Materials

Transition metal oxalates, a category that might encompass or relate to the applications of N-Benzyloxetan-3-amine oxalate, have been identified as promising energy storage materials. These oxalates offer versatility in roles across various energy storage devices, including lithium-ion batteries and supercapacitors. The exploration of transition metal oxalates for these purposes underscores the potential of oxalate compounds in contributing to more sustainable and greener energy storage solutions (Yeoh, Armer, & Lowe, 2018).

Safety and Hazards

Direcciones Futuras

Oxetanes, including N-Benzyloxetan-3-amine oxalate, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .

Propiedades

IUPAC Name |

N-benzyloxetan-3-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2H2O4/c1-2-4-9(5-3-1)6-11-10-7-12-8-10;3-1(4)2(5)6/h1-5,10-11H,6-8H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVRJNNUVWIRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxetan-3-amine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2554997.png)

amino}benzoic acid](/img/structure/B2555000.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)